molecular formula C7H10ClNOS B8684708 thiophene-3-carboximidic acid ethyl ester; hydrochloride CAS No. 54610-58-1

thiophene-3-carboximidic acid ethyl ester; hydrochloride

Cat. No.: B8684708
CAS No.: 54610-58-1
M. Wt: 191.68 g/mol
InChI Key: NNZHBDYYCPSZQI-UHFFFAOYSA-N
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Description

thiophene-3-carboximidic acid ethyl ester; hydrochloride is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene-3-carboximidic acid ethyl ester; hydrochloride typically involves the reaction of 3-thiophenecarboxylic acid with ethylamine in the presence of a dehydrating agent. The resulting imidic acid ester is then treated with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and anhydrous conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

thiophene-3-carboximidic acid ethyl ester; hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse thiophene derivatives .

Scientific Research Applications

thiophene-3-carboximidic acid ethyl ester; hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of thiophene-3-carboximidic acid ethyl ester; hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Thiophenecarboxylic acid: A precursor in the synthesis of various thiophene derivatives.

    2-Bromo-3-thiophenecarboxylic acid: Used in similar synthetic applications.

    3-Methyl-2-thiophenecarboxylic acid: Another thiophene derivative with distinct properties.

Uniqueness

thiophene-3-carboximidic acid ethyl ester; hydrochloride is unique due to its specific imidic acid ester structure, which imparts distinct reactivity and potential biological activities compared to other thiophene derivatives .

Properties

CAS No.

54610-58-1

Molecular Formula

C7H10ClNOS

Molecular Weight

191.68 g/mol

IUPAC Name

ethyl thiophene-3-carboximidate;hydrochloride

InChI

InChI=1S/C7H9NOS.ClH/c1-2-9-7(8)6-3-4-10-5-6;/h3-5,8H,2H2,1H3;1H

InChI Key

NNZHBDYYCPSZQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CSC=C1.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of thiophene-3-carbonitrile (10 g, 9.2 mmol) in dichloromethane (100 mL) and ethanol (170 mL) at 0° C. was added acetyl chloride (114 g, 145 mmol). The reaction was allowed to slowly warm to ambient temperature and stir 16 h. The reaction mixture was then concentrated under reduced pressure to yield a solid which was triturated with diethyl ether resulting in 17.1 g of 3-thiophenecarboximidic acid ethyl ester hydrochloride as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

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